4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one
Description
Historical Background and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of pyranopyrazole chemistry. The foundational work in this field can be traced to the pioneering research of Stollé, who first reported the synthesis of pyrano[2,3-c]pyrazoles by preparing them from hydrazine and ethyl acetoacetate. This seminal contribution established the groundwork for subsequent developments in pyranopyrazole chemistry. Contemporaneously, Wolff also reported synthesis methods for similar compounds, contributing to the early understanding of these heterocyclic systems.
The systematic development of functionalized pyranopyrazoles gained significant momentum in 1973 when Junek and Aigner synthesized polynitrile derivatives of pyrano[2,3-c]pyrazoles. This work initiated a new era in the synthesis of functionalized pyranopyrazoles, including derivatives such as pyrano[2,3-c]pyrazol-6-one, pyrano[2,3-c]pyrazol-4-one, and 4H-pyrano[2,3-c]pyrazole. The contributions of Khan and co-workers further expanded the synthetic methodologies for various derivatives, establishing the foundation for modern approaches to these compounds. The specific compound this compound emerged from this rich historical context as researchers sought to explore the biological and chemical properties of pyrazole-substituted pyran derivatives.
Structural Classification within Heterocyclic Chemistry
This compound belongs to the important class of heterocyclic compounds that combine multiple heteroatoms within fused or substituted ring systems. The compound can be classified structurally as a pyran-2-one derivative bearing a pyrazole substituent at the 3-position. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione, reflecting its tautomeric nature. The structural framework consists of a six-membered pyran ring containing an oxygen heteroatom, with additional functional groups including hydroxyl and methyl substituents, as well as a five-membered pyrazole ring system containing two nitrogen atoms.
The molecular geometry of this compound has been extensively characterized through various spectroscopic and crystallographic methods. Recent studies utilizing density functional theory calculations at the B3LYP/6-311G(d,p) level of theory have provided detailed insights into the electronic structure and molecular orbital characteristics. The frontier molecular orbital analysis reveals a LUMO-HOMO gap of 4.261 electron volts, indicating significant chemical reactivity and potential for charge transfer interactions. The pyrazole and pyran rings demonstrate near-coplanar geometry, which influences the compound's intermolecular interactions and solid-state packing arrangements. This structural configuration contributes to the formation of crystal lattice structures stabilized by various non-covalent interactions, including hydrogen bonding and π-π stacking interactions.
Relationship to Pyranopyrazole Family of Compounds
This compound represents a distinctive member of the pyranopyrazole family, which encompasses various structural isomers and derivatives with diverse biological activities. The pyranopyrazole family is characterized by the presence of both pyran and pyrazole ring systems, either fused together or connected through various linkages. Within this family, compounds can be categorized into several structural types, including pyrano[2,3-c]pyrazoles, pyrano[3,2-c]pyrazoles, and pyrano[4,3-c]pyrazoles, each exhibiting distinct geometric and electronic properties.
The compound under investigation differs from the more commonly studied pyrano[2,3-c]pyrazole derivatives in that it features a pyrazole ring as a substituent rather than as part of a fused bicyclic system. This structural distinction confers unique properties and reactivity patterns that distinguish it from other family members. Recent research has demonstrated that pyranopyrazole derivatives, including the target compound, can be synthesized through efficient multicomponent reactions involving aldehydes, hydrazines, malononitrile, and β-ketoesters. These synthetic approaches have enabled the preparation of diverse pyranopyrazole libraries for biological evaluation and structure-activity relationship studies.
The relationship between this compound and other pyranopyrazole family members is further exemplified through comparative analysis of their synthetic pathways and biological activities. Studies have shown that modifications to the pyrazole substituent or the pyran ring system can significantly alter the compound's pharmacological properties. The versatility of multicomponent synthetic approaches has facilitated the preparation of numerous analogues, enabling systematic investigation of structure-activity relationships within this chemical family.
Significance in Organic and Medicinal Chemistry Research
The significance of this compound in contemporary research stems from its multifaceted applications in both organic synthesis and medicinal chemistry. In the realm of organic chemistry, this compound serves as an important synthetic intermediate and building block for the construction of more complex heterocyclic systems. Recent studies have demonstrated its utility in multicomponent reactions, where it can participate as a nucleophilic component in the formation of diverse molecular architectures. The compound's reactivity profile makes it particularly valuable for the development of green chemistry approaches to heterocyclic synthesis.
From a medicinal chemistry perspective, this compound has attracted attention due to the well-documented biological activities of pyranopyrazole derivatives. Research has established that pyranopyrazole compounds exhibit remarkable antimicrobial, anticancer, anti-inflammatory, analgesic, and antifungal properties. Specific investigations have identified potential antibacterial activities, with some derivatives showing efficacy comparable to established antibiotics such as cefazolin and ciprofloxacin. The compound's structural features suggest potential for interaction with various biological targets, including enzyme systems involved in bacterial metabolism and cancer cell proliferation.
Recent computational studies have provided valuable insights into the compound's potential as a pharmaceutical agent. Molecular docking analyses have revealed strong binding affinities to key bacterial enzymes, including dihydrofolate reductase, which represents an important target for antibacterial drug development. The compound's ability to bind both wild-type and trimethoprim-resistant variants of staphylococcal dihydrofolate reductase suggests potential utility in addressing antibiotic resistance challenges. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling studies have indicated that pyrazolyl-pyran-2-one derivatives may function as inhibitors of CYP1A2, one of the five key cytochrome isoforms involved in drug metabolism.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₃ | |
| Molecular Weight | 192.17 g/mol | |
| CAS Number | 64932-34-9 | |
| LUMO-HOMO Gap | 4.261 eV | |
| Melting Point Range | Variable | |
| Physical Form | Solid |
The continued research interest in this compound reflects the broader recognition of heterocyclic compounds as privileged scaffolds in drug discovery. The compound's structural complexity, combined with its synthetic accessibility and diverse biological activities, positions it as an important subject for future pharmaceutical development efforts. As research continues to unveil new applications and synthetic methodologies, this compound is likely to remain at the forefront of heterocyclic chemistry and medicinal chemistry research programs.
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-(1H-pyrazol-5-yl)pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-4-7(12)8(9(13)14-5)6-2-3-10-11-6/h2-4,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFCNBWCZAMULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=CC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole-containing compounds have been known to play an important role in the development of heterocyclic agrochemicals. They exhibit various biological activities, high selectivities, and low toxicities.
Mode of Action
It’s worth noting that pyrazole-containing compounds can enable multidirectional transformations, providing a diversity of structures.
Biological Activity
4-Hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one, also known by its CAS number 64932-34-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : C9H8N2O3
- Molecular Weight : 192.17 g/mol
- Structure : The compound features a pyran ring substituted with a pyrazole moiety, which is significant for its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activities. For instance, compounds synthesized from this base structure have shown effectiveness against HER2-positive gastric cancer cells. These compounds downregulated HER2 protein levels and induced apoptosis in cancer cell lines, suggesting their potential as therapeutic agents in treating resistant cancer forms .
The biological activity of this compound is largely attributed to its ability to inhibit specific protein-protein interactions (PPIs). For example, a derivative known as compound 10 was shown to disrupt the ELF3-MED23 interaction, leading to significant reductions in HER2 expression and tumor growth in vivo . This mechanism highlights the importance of targeting PPIs in cancer therapy.
Synthesis Methods
The synthesis of this compound can be achieved through various multicomponent reactions. One effective method involves the condensation of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and the target compound under reflux conditions, yielding high purity and significant yields .
Study on Anticancer Activity
In a study focusing on the synthesis and biological assessment of pyrazoline derivatives, it was found that compounds derived from the base structure exhibited substantial inhibitory effects on cell proliferation in HER2-overexpressing gastric cancer models. The results indicated a marked decrease in tumor volume and Ki67 expression, a marker for cell proliferation .
In Vivo Efficacy
In vivo studies demonstrated that treatment with these compounds resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of HER2 signaling pathways, underscoring the therapeutic potential of these compounds in oncology .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17 g/mol |
| Anticancer Activity | Effective against HER2+ tumors |
| Mechanism | Inhibition of ELF3-MED23 PPI |
| Synthesis Yield | Up to 83% |
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Research indicates that compounds similar to 4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one exhibit significant antioxidant activities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. A study demonstrated that derivatives of this compound showed enhanced radical scavenging abilities, suggesting potential use in pharmaceuticals targeting oxidative stress disorders .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. A study evaluated the efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively, making it a candidate for developing new antimicrobial agents .
Potential as an Anticancer Agent
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .
Agricultural Applications
Pesticidal Activity
this compound has been explored for its pesticidal properties. Studies have shown that it can act as an effective insecticide against common agricultural pests, thereby reducing crop damage and improving yield. The compound's mode of action involves disrupting the nervous system of insects, leading to paralysis and death .
Plant Growth Regulation
This compound has also been investigated for its role as a plant growth regulator. Research indicates that it can enhance growth parameters such as root length and biomass in various plant species. This application could be beneficial in agriculture for improving crop productivity under stress conditions .
Material Science Applications
Synthesis of Functional Materials
The unique structure of this compound allows it to be used in synthesizing functional materials. It can serve as a precursor for creating polymeric materials with desirable mechanical and thermal properties. Research has demonstrated that incorporating this compound into polymer matrices enhances their stability and performance under various conditions .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Antioxidant Activity of Pyranones | Evaluate antioxidant properties | Significant radical scavenging activity observed |
| Antimicrobial Efficacy | Test against bacterial strains | Effective inhibition of S. aureus and E. coli |
| Anticancer Potential | Assess effects on cancer cell lines | Induced apoptosis in breast and lung cancer cells |
| Pesticidal Properties | Investigate insecticidal effects | Effective against common agricultural pests |
| Plant Growth Regulation | Study growth enhancement | Improved root length and biomass in treated plants |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one are influenced by its substituents. Below is a comparative analysis with structurally related compounds:
Key Findings
Substituent Impact on Melting Points :
- Pyrazole and thiazole derivatives exhibit higher melting points (220–238°C) compared to alkyl-substituted analogs (e.g., 129–130°C for compound 13), attributed to stronger intermolecular hydrogen bonding and π-π stacking in aromatic heterocycles .
- Electron-withdrawing groups (e.g., nitro in 4d) reduce thermal stability (melting point: 94°C), while electron-donating groups (e.g., chloro in 4e) enhance crystallinity .
Biological Activity: Thiazole derivatives (e.g., 4e) demonstrate notable antimicrobial and antifungal activity, likely due to the thiazole ring’s ability to disrupt microbial cell membranes . Alkyl-substituted pyrans (e.g., 13) are implicated in fungal signaling pathways, suggesting a role in ecological interactions .
Synthetic Accessibility :
- Pyrazole-containing compounds (target compound) require multi-step condensation and purification, whereas thiazole derivatives are synthesized via simpler Hantzsch thiazole reactions .
Spectroscopic and Crystallographic Data: The target compound’s structure is confirmed via X-ray diffraction, revealing a planar pyranone ring and intermolecular hydrogen bonds (O–H···O) stabilizing the crystal lattice .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with hydrazine derivatives (such as phenylhydrazine) to form the pyrazole ring attached at the 3-position of the pyranone. The key step is the formation of the pyrazole ring via cyclocondensation reactions under reflux conditions, often catalyzed or promoted by acids or bases.
One-Pot Multi-Component Reactions
A prominent and efficient method is the one-pot three-component reaction involving:
- 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
- Phenylhydrazine or substituted phenylhydrazines (1 mmol)
- A catalyst or promoter (e.g., meglumine, acetic acid)
This method is conducted in aqueous ethanol (1:1 v/v) under reflux, typically for 1.5 to 6 hours, yielding the target pyrazolylpyranone derivatives in moderate to high yields.
Detailed Experimental Procedure and Optimization
Example Procedure (Based on RSC Advances Study):
- Reagents: 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), phenylhydrazine (1 mmol), meglumine (0.2 mmol)
- Solvent: Ethanol:Water (1:1 v/v), 4 mL total volume
- Conditions: Reflux, 1.5 hours
- Workup: Cooling, filtration, and recrystallization from ethanol
This procedure affords the compound 4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one in yields up to 86% under optimized conditions.
Catalyst and Solvent Effects
A comparative study of catalysts and solvents shows significant impact on yield and reaction time (Table 1).
| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Ethanol | Reflux | 720 | 0 |
| 2 | None | Ethanol:Water (1:1) | Reflux | 720 | 0 |
| 3 | Fe2O3 | Ethanol:Water (1:1) | Reflux | 720 | Trace |
| 4 | L-Proline | Ethanol:Water (1:1) | Reflux | 720 | Trace |
| 5 | CaCO3 | Ethanol:Water (1:1) | Reflux | 360 | 20 |
| 6 | Piperidine | Ethanol:Water (1:1) | Reflux | 360 | 40 |
| 7 | 1,3-Dimethylurea | Ethanol:Water (1:1) | Reflux | 360 | 38 |
| 8 | Chitosan | Ethanol:Water (1:1) | Reflux | 360 | 35 |
| 9 | Betaine HCl | Ethanol:Water (1:1) | Reflux | 360 | 20 |
| 10 | Meglumine | Ethanol:Water (1:1) | Reflux | 90 | 86 |
Table 1: Catalyst screening for synthesis of this compound (adapted from RSC Advances)
Meglumine stands out as the most effective catalyst, significantly reducing reaction time and increasing yield.
Reaction Mechanism Insights
The proposed mechanism involves:
- Knoevenagel Condensation: Between 4-hydroxy-6-methyl-2H-pyran-2-one and an aldehyde (in some analog syntheses) or direct activation to form an intermediate.
- Cyclization: Intramolecular nucleophilic attack forming a cyclic intermediate.
- Reaction with Phenylhydrazine: Formation of a hydrazone intermediate.
- Tautomerization and Cyclization: Leading to the pyrazole ring fused to the pyranone core.
- Water Elimination: Final dehydration step to yield the target compound.
This mechanism is supported by spectroscopic characterization and is facilitated by the catalyst, which promotes both condensation and cyclization steps.
Alternative Synthetic Routes
Other methods reported include:
- Acid-Catalyzed Cyclocondensation: Using acetic acid as a catalyst in ethanol reflux conditions, where chalcone analogs react with phenylhydrazine to yield dihydropyrazole derivatives of the pyranone.
- Multicomponent Domino Reactions: Employing various aldehydes, hydrazines, and pyranone derivatives in a pseudo-multicomponent fashion to access structurally diverse pyrazolylpyranones with good yields.
Characterization Data Supporting Synthesis
Typical characterization data for the compound include:
| Parameter | Data (Example for 3-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-6-methyl-2H-pyran-2-one) |
|---|---|
| Physical State | Yellow solid |
| Melting Point | 153 °C |
| IR (KBr, cm⁻¹) | 3452 (OH), 3022 (aromatic C-H), 1640 (C=O), 1526 (C=C), 1216 (C-O) |
| ¹H NMR (CDCl₃, 300 MHz) | Multiplets at 7.29-7.13 ppm (aromatic protons), singlet at ~6.06 ppm (pyranone H), other signals |
| Mass Spectrometry (ESI) | m/z = 363 (M+1)+ |
| Elemental Analysis | Calculated and Found values consistent with C21H18N2O4 |
This data confirms the successful formation of the pyrazolyl-substituted pyranone.
Summary Table of Preparation Methods
Q & A
Basic: What are the optimal synthetic routes for preparing 4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one and its derivatives?
Methodological Answer:
The compound is synthesized via multi-step reactions. A common approach involves coupling a bromoacetyl intermediate (e.g., 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) with thiosemicarbazide and phenacyl cyanide in ethanol under reflux, followed by condensation with aldehydes (e.g., 4-methoxybenzaldehyde) to yield derivatives (Table 1) . Alternative methods use Vilsmeier-Haack reagent conditions (phosphoryl trichloride or phosphorus pentachloride in DMF) to optimize yields, with reaction efficiency dependent on reagent choice and temperature control . Recrystallization from methanol or 2-propanol is critical for purity .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR/IR : Confirm molecular structure via ¹H/¹³C NMR (e.g., δ 7.41–6.83 ppm for aromatic protons) and IR (e.g., υmax 1721 cm⁻¹ for lactone C=O stretch) .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H–O interactions) using SHELXL for refinement . ORTEP-3 generates graphical representations of thermal ellipsoids for structural clarity .
- MP/EA : Melting points (e.g., 156–158°C) and elemental analysis (e.g., C 66.00%, N 6.45%) validate purity .
Basic: How is hydrogen bonding analyzed in its crystal structure?
Methodological Answer:
Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bonding motifs. For example, O–H⋯O and N–H⋯O interactions form R₂²(8) rings, stabilizing the lattice . SHELX-refined X-ray data (CCDC entries) quantify bond distances (e.g., O–H⋯O = 2.68 Å) and angles, critical for understanding supramolecular assembly .
Advanced: How can computational methods resolve contradictions in spectroscopic data?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and vibrational frequencies. Discrepancies between experimental and computed IR/NMR data (e.g., δ 192.4 ppm for carbonyl carbons) may arise from solvent effects or crystal packing, necessitating solvent-modeled DFT or Hirshfeld surface analysis to reconcile differences .
Advanced: What mechanistic insights explain its reactivity with o-phenylenediamine?
Methodological Answer:
Under microwave irradiation, the pyrone’s α,β-unsaturated carbonyl undergoes nucleophilic attack by o-phenylenediamine, forming benzimidazole derivatives. Solvent polarity (e.g., ethanol vs. DMF) and temperature control regioselectivity, with acetic acid catalyzing cyclization . LC-MS and ¹H NMR track intermediate formation (e.g., enamine adducts) to validate the pathway .
Advanced: How does structural modification impact its biological activity?
Methodological Answer:
Derivatives with electron-withdrawing groups (e.g., 3-nitrophenyl at pyrazole) show enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus). Structure-activity relationships (SAR) correlate logP values (calculated via ChemDraw) with membrane permeability, while docking studies (AutoDock Vina) predict binding to bacterial enoyl-ACP reductase .
Advanced: What challenges arise in refining its crystal structure with twinned data?
Methodological Answer:
High-resolution X-ray data (e.g., d-spacing < 0.8 Å) and SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning. Contradictions in R-factor convergence (e.g., R₁ > 5%) may require alternative space group assignments or hydrogen-bond restraint application . ORTEP-3 visualizes disorder models to validate refinement .
Advanced: How do solvent and substituents affect tautomeric equilibria?
Methodological Answer:
¹H NMR in DMSO-d₆ vs. CDCl₃ reveals keto-enol tautomerism. Electron-donating substituents (e.g., –OCH₃) stabilize the enol form (δ 12.1 ppm for OH), while bulky groups shift equilibrium toward the keto tautomer. Variable-temperature NMR (VT-NMR) quantifies ΔG‡ for interconversion, validated by DFT-computed transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
